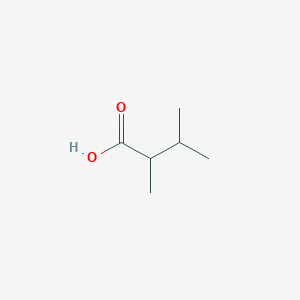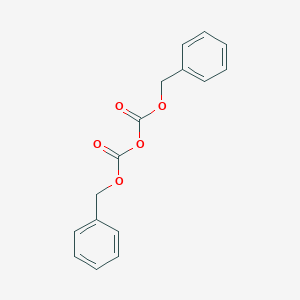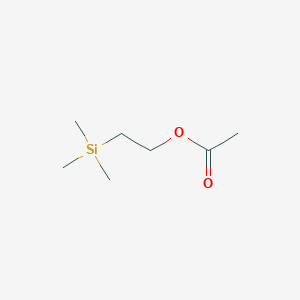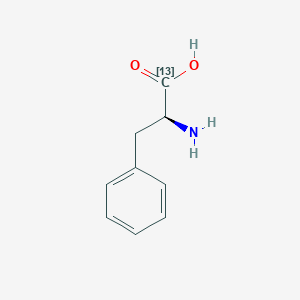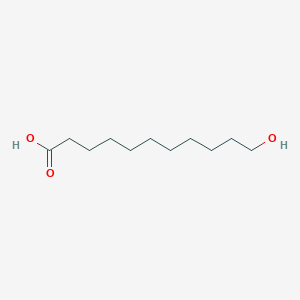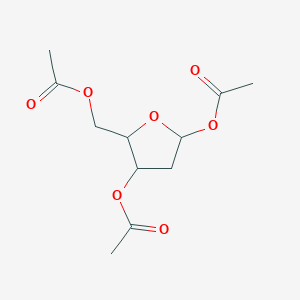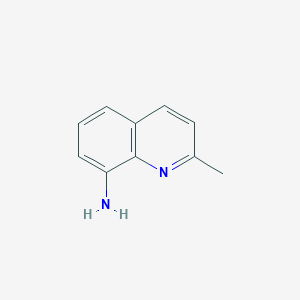
8-氨基喹啉
概述
描述
8-Aminoquinaldine (8-AQ) is an organic compound that has been used in scientific research for decades. It is a derivative of quinaldine, a naturally occurring organic compound. 8-AQ is a versatile compound that has a wide range of applications in scientific research, including synthesis, biochemistry, and physiology.
科学研究应用
C–H 键活化/官能化
8-氨基喹啉已成为 C–H 键活化和官能化领域中一种有效的双齿导向基团。此应用对于合成取代的 8-氨基喹啉至关重要,而取代的 8-氨基喹啉对于创造各种分子至关重要。 官能化通常涉及 C–C 和 C–Z (Z = 杂原子) 键的形成,通常由过渡金属催化剂、光催化剂或无金属条件促进 .
喹啉酮染料的合成
喹啉酮染料包含取代/未取代喹啉和邻苯二甲酸酐片段,由 8-氨基喹啉合成。这些化合物具有扩展的 π-共轭体系,用作光敏材料,应用于光子学和光电子学领域。 这些体系的电子受体部分通常包含芳香氮杂环,例如 8-氨基喹啉 .
化学传感器开发
8-氨基喹啉是离子传感器的重要基序。为了促进化学传感器的开发,含有 8-氨基喹啉部分的新型结构单元至关重要。 例如,由于醛基的存在,8-氨基喹啉-2-甲醛被认为是宝贵的结构单元,醛基允许进一步的转化 .
药物应用
衍生自 8-氨基喹啉的取代喹啉酮用作药物的起始化合物。 它们的结构多样性和反应性使它们适合于开发各种治疗剂 .
金属配合物的配体形成
已知 8-氨基喹啉衍生物作为配体,与各种金属阳离子(如钴、镍和铜)形成稳定的配合物。 这些配合物在催化和材料科学方面具有重要意义 .
防腐蚀剂
已经广泛研究了喹啉酮及其类似物的防腐蚀性能,这些类似物包括 8-氨基喹啉结构。 取代喹啉酮的结构与其作为防腐蚀试剂的有效性之间的关系是活性研究领域 .
液晶显示器
一些喹啉酮衍生物,包含 8-氨基喹啉骨架,已被用于制造液晶显示器。 此应用利用了这些化合物的独特光学特性 .
工业染料
使用 8-氨基喹啉合成的取代喹啉酮被广泛用作食品、造纸和纺织工业中的染料。 它们在各种条件下鲜艳的色彩和稳定性使其在工业应用中非常有价值 .
作用机制
Target of Action
8-Aminoquinoline, often abbreviated as AQ, is primarily targeted against the liver stages of Plasmodium infections . It is administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
It is known to be effective against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections . Causal prophylaxis refers to the killing of parasites while they are in the liver, thus preventing infection of erythrocytes and any signs of clinical disease .
Biochemical Pathways
The biochemical pathways affected by 8-Aminoquinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Pharmacokinetics
The pharmacokinetics of 8-Aminoquinoline derivatives such as Tafenoquine have been studied. Tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective both in treating relapses of P. vivax malaria and as a causal prophylactic agent against P. falciparum and P. vivax malaria .
Result of Action
The result of the action of 8-Aminoquinoline is the clearance of liver-stage parasites, especially those from Plasmodium vivax . These can persist in the liver for months, as a dormant form of the parasite (the hypnozoite), which re-emerges much later to cause clinical disease .
Action Environment
The efficacy and stability of 8-Aminoquinoline can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in individuals . A major drawback to the 8-aminoquinolines is their toxicity in G6PD-deficient individuals .
安全和危害
未来方向
The technical genesis and practice of 8-aminoquinoline therapy of latent malaria offer singular scientific, clinical, and public health insights . The 8-aminoquinolines brought revolutionary scientific discoveries, dogmatic practices, benign neglect, and, finally, enduring promise against endemic malaria . The therapeutic principles thus examined may be leveraged in improved practice and in understanding the bright prospect of discovery of newer drugs that cannot harm G6PD-deficient patients .
生化分析
Biochemical Properties
8-Aminoquinaldine, like other 8-aminoquinolines, interacts with various enzymes, proteins, and other biomolecules. For instance, 8-aminoquinolines have been found to be effective against the liver stages of Plasmodium infections
Cellular Effects
The cellular effects of 8-Aminoquinaldine are not well-studied. Other 8-aminoquinolines have been found to have significant effects on cellular processes. For example, they are effective against the liver stages of Plasmodium infections, preventing relapsing malaria
Molecular Mechanism
Other 8-aminoquinolines, such as primaquine and tafenoquine, have been found to be effective against the liver stages of Plasmodium infections
属性
IUPAC Name |
2-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIAOWGCGNMQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172398 | |
| Record name | 2-Methyl-8-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
18978-78-4 | |
| Record name | 8-Aminoquinaldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18978-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018978784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18978-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-8-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-8-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B50L4NE5JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-Aminoquinaldine facilitate the detection of Iron(III) in water samples?
A1: 8-Aminoquinaldine forms a colored complex with Iron(III) in a 3:1 ratio. [] This complex, formed in a solution buffered to pH 5.5, can be extracted using a Waters Porapak SepPak C18 cartridge and subsequently eluted with ethanol containing 1% acetic acid. The eluted complex is then analyzed using spectrophotometry at a wavelength of 600 nm, enabling the quantitative determination of Iron(III) concentration in water samples. []
Q2: What are the applications of 8-Aminoquinaldine in analytical chemistry?
A2: 8-Aminoquinaldine serves as a sensitive and selective reagent for the spectrophotometric determination of Iron(III) in various matrices, particularly water samples. [] This application highlights its utility in environmental monitoring and analytical chemistry for assessing iron levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




